molecular formula C11H13NO2S B2704411 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline CAS No. 2567503-02-8

4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline

Cat. No.: B2704411
CAS No.: 2567503-02-8
M. Wt: 223.29
InChI Key: IRQYCCCDWUEGTG-UHFFFAOYSA-N
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Description

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline is a specialized aromatic amine featuring a bicyclo[1.1.1]pentane scaffold fused to a sulfonyl group at the para position of an aniline moiety. This compound is structurally distinguished by its highly strained bicyclic system, which imparts unique steric and electronic properties.

The bicyclo[1.1.1]pentane motif is increasingly used in medicinal chemistry as a bioisostere for bulky tert-butyl groups, improving metabolic stability and solubility in drug candidates .

Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYCCCDWUEGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

Industrial production methods often involve scalable reactions that can be performed in flow systems. For example, the reaction between alkyl iodides and propellane in the presence of light can produce bicyclo[1.1.1]pentane derivatives in large quantities without the need for catalysts or additives .

Chemical Reactions Analysis

4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions include sulfone derivatives, amines, and halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure serves as a non-classical bioisostere for the phenyl ring in various drug candidates. This substitution can lead to improved solubility, metabolic stability, and reduced toxicity profiles compared to traditional phenyl-containing compounds .
  • Case Studies :
    • γ-Secretase Inhibitors : Pfizer's research demonstrated that replacing the phenyl ring in γ-secretase inhibitors with the bicyclo[1.1.1]pentane framework significantly enhanced the compound's pharmacokinetic properties while maintaining biological activity .
    • Hsp90 Inhibitors : The introduction of bicyclo[1.1.1]pentane derivatives into Hsp90 inhibitors has shown promising results in optimizing metabolic profiles, leading to better efficacy in treating cancer .

Synthesis and Functionalization

The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline can be achieved through various methods, including:

  • Radical Chemistry : Recent advancements in radical chemistry have enabled the efficient construction of bicyclo[1.1.1]pentane scaffolds directly from precursors like [1.1.1]propellane, allowing for diverse functionalization possibilities .
  • Scalable Synthesis : Light-enabled methods for synthesizing bicyclo[1.1.1]pentanes have been developed, providing a scalable approach that can yield significant quantities for further applications in medicinal chemistry .

Applications in Drug Development

The unique structural properties of this compound make it an attractive candidate for drug development:

  • Enhanced Drug-Like Properties : The incorporation of this compound into drug candidates can lead to improved pharmacodynamics and pharmacokinetics due to its three-dimensional structure and steric properties .
  • Therapeutic Potential : Ongoing studies are investigating its potential as an antimicrobial and anticancer agent based on preliminary biological activity assessments .

Data Table: Applications Overview

Application AreaDescriptionCase Studies/References
Medicinal ChemistryBioisostere for phenyl ring replacementsPfizer γ-secretase inhibitors
Drug DevelopmentImproved solubility and metabolic stabilityHsp90 inhibitors
Synthetic ChemistrySynthesis via radical pathways and scalable methodsLight-enabled synthesis
Biological ActivityAntimicrobial and anticancer potentialOngoing research

Mechanism of Action

The mechanism of action of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to interact with specific receptors and enzymes in a similar manner. This interaction can lead to changes in the activity of these molecular targets, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline and Analogues

Compound Name Substituent Molecular Formula Key Properties
This compound Bicyclo[1.1.1]pentane-SO₂ C₁₁H₁₃NO₂S* High steric strain, moderate solubility
3-Chloroaniline -Cl (meta) C₆H₆ClN Strong EWG, low basicity
4-Nitroaniline -NO₂ (para) C₆H₆N₂O₂ Very low basicity, high reactivity
4-Methylbenzenesulfonamide -SO₂NH₂ (para) C₇H₉NO₂S Moderate solubility, pharmaceutical relevance
Bicyclo[2.2.1]heptane-sulfonyl aniline Bicyclo[2.2.1]heptane-SO₂ C₁₃H₁₇NO₂S Lower strain, higher stability

*Inferred molecular formula based on structural analysis; CAS 1897292-71-5 in may correspond to a derivative with alternate substituents .

Key Findings:

Steric Effects: The bicyclo[1.1.1]pentane group introduces significant steric hindrance compared to linear or less-strained bicyclic systems (e.g., bicyclo[2.2.1]heptane).

Electronic Effects: The sulfonyl group (-SO₂-) is a stronger electron-withdrawing group (EWG) than halogens (-Cl) or nitro (-NO₂) groups, further deactivating the aromatic ring and directing electrophilic substitutions to specific positions .

Basicity : The amine group in this compound is less basic than unsubstituted aniline (pKa ~4.6 vs. ~4.9 for nitroaniline), making it less reactive in proton-dependent reactions .

Research and Case Studies

  • Material Science : The compound’s rigidity has been explored in polymer cross-linking agents, outperforming less-strained bicyclo systems in thermal stability tests .
  • Drug Development: In a 2023 study, derivatives of this compound demonstrated 30% higher bioavailability than norbornane-based analogs in preclinical trials .

Biological Activity

The compound 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline represents a novel class of bioactive molecules that incorporate the bicyclo[1.1.1]pentane (BCP) moiety. This structural motif has gained attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic systems, particularly anilines. The unique properties of BCPs, including their three-dimensional topology and metabolic stability, make them promising candidates for drug development.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of the sulfonyl group onto a bicyclo[1.1.1]pentane scaffold, which can be achieved through various organic synthesis techniques such as Suzuki coupling and radical bicyclopentylation . The resulting compound is characterized by its rigid structure, which enhances its biological activity by improving solubility and reducing non-specific binding .

Biological Activity

The biological evaluation of this compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that BCP-containing compounds can effectively modulate inflammatory responses by inhibiting the NFκB signaling pathway, which is crucial in the regulation of pro-inflammatory cytokines . Specifically, one study indicated that derivatives of BCPs could attenuate lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, leading to decreased levels of cytokines such as TNFα, MCP-1, and MIP-1α .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Mechanism of Action
4-{BCP-SO2}-anilineAnti-inflammatory<0.001Inhibition of NFκB signaling
BCP-sLXmCytokine release inhibition0.5Modulation of pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the therapeutic potential of BCP derivatives in treating inflammatory diseases:

  • Case Study 1 : A study evaluated the efficacy of a BCP derivative in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory cell infiltration compared to controls, suggesting its potential for clinical applications in conditions like rheumatoid arthritis .
  • Case Study 2 : Another investigation focused on the metabolic stability of BCP-containing anilines compared to traditional anilines. Results indicated that BCP derivatives exhibited reduced cytotoxicity and improved pharmacokinetic profiles due to their resistance to CYP450-mediated metabolism .

Mechanistic Insights

The incorporation of the BCP moiety into drug candidates has been shown to enhance their medicinal properties by providing a more favorable spatial arrangement for receptor interactions. This three-dimensional structure allows for better fitting into biological targets compared to planar aromatic systems . Additionally, the metabolic pathways associated with BCPs are less toxic than those involving traditional aromatic compounds, making them safer alternatives in drug design .

Q & A

Basic: What are the recommended synthetic routes for 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline, and how can purity be optimized?

Answer:
The synthesis typically involves sulfonylation of bicyclo[1.1.1]pentane derivatives followed by coupling with an aniline moiety. Key steps include:

  • Sulfonylation : React bicyclo[1.1.1]pentane with sulfonyl chlorides under inert conditions to form the sulfonyl intermediate.
  • Coupling : Use nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the aniline group.
    Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using methanol/dichloromethane) ensures >95% purity. Monitor reactions with TLC (silica plates, UV visualization) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., bicyclo[1.1.1]pentane’s unique proton environment at δ 2.5–3.5 ppm) and sulfonyl group integration .
  • X-ray Crystallography : Resolves stereochemical ambiguities; the bicyclo system’s rigid geometry produces distinct diffraction patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity and detect byproducts (retention time ~8–10 min) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or conformational flexibility .
  • Dynamic NMR : Use variable-temperature NMR to probe fluxional behavior in the bicyclo system.
  • Crystallographic Refinement : Reconcile bond lengths/angles from X-ray data with molecular mechanics simulations .

Advanced: What computational strategies predict the compound’s reactivity in drug design?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Lp-PLA2 inhibitors). The bicyclo group’s steric bulk reduces off-target binding .
  • MD Simulations : Assess stability of sulfonamide-protein complexes (GROMACS, AMBER) under physiological conditions.
  • QSPR Models : Corrogate electronic parameters (Hammett σ) of the sulfonyl group with bioavailability .

Advanced: How does the bicyclo[1.1.1]pentane moiety influence pharmacological activity compared to phenyl groups?

Answer:

  • Steric Effects : The bicyclo system’s three-dimensional rigidity enhances selectivity by avoiding planar aromatic interactions, reducing CYP450 metabolism .
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) show prolonged half-life (>2 h vs. <0.5 h for phenyl analogs) due to reduced oxidative metabolism .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving sulfonyl chlorides.
  • Storage : Keep in airtight containers under nitrogen, away from moisture (P402+P404) .
  • Spill Management : Neutralize with sodium bicarbonate; collect residues for hazardous waste disposal (P501) .

Advanced: What environmental degradation pathways are observed for this compound?

Answer:

  • Photocatalysis : MnFe2O4/Zn2SiO4 composites under UV light degrade >90% in 4 h (Box-Behnken optimization: pH 7, 25°C) .
  • Plasma Treatment : Gaseous streamer corona plasma achieves 98.5% degradation in 7.5 min (no gas ventilation) .
  • Soil Fate : Pumping speeds >0.5 mL/min enhance vertical migration in loamy soils; monitor via GC-MS .

Advanced: How can photocatalytic degradation efficiency be optimized for wastewater treatment?

Answer:

  • Experimental Design : Use Box-Behnken models to optimize variables:
    • Catalyst loading (0.5–1.5 g/L)
    • pH (5–9)
    • Light intensity (300–500 W/m²) .
  • Kinetic Analysis : Fit pseudo-first-order models to degradation curves (R² >0.95).
  • Byproduct Identification : LC-QTOF-MS detects intermediates (e.g., sulfonic acid derivatives) for pathway elucidation .

Basic: How does storage condition affect the compound’s stability?

Answer:

  • Moisture Sensitivity : Hydrolysis of the sulfonamide bond occurs at >60% humidity; store with desiccants (silica gel) .
  • Thermal Stability : Decomposition begins at 150°C (TGA data); maintain storage at 2–8°C .
  • Light Exposure : UV radiation induces bicyclo ring strain release; use amber glass vials .

Advanced: What role does this compound play in designing bioisosteres for drug discovery?

Answer:

  • Phenyl Replacement : The bicyclo[1.1.1]pentane group mimics phenyl’s spatial occupancy but reduces π-π stacking, improving solubility (logP reduction by 0.5–1.0 units) .
  • In Vivo Efficacy : Rat models show 3-fold higher AUC for bicyclo analogs vs. phenyl derivatives in CNS-targeting drugs .

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